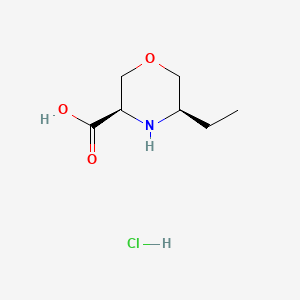

rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis

Description

rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis is a chiral morpholine derivative characterized by an ethyl substituent at the 5-position and a carboxylic acid group at the 3-position of the morpholine ring. The compound exists as a racemic mixture of the cis diastereomers and is formulated as a hydrochloride salt to enhance solubility and stability.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

(3R,5R)-5-ethylmorpholine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-5-3-11-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |

InChI Key |

GSUCWKSGYQUAAZ-KGZKBUQUSA-N |

Isomeric SMILES |

CC[C@@H]1COC[C@@H](N1)C(=O)O.Cl |

Canonical SMILES |

CCC1COCC(N1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis typically involves the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.

Introduction of the Ethyl Group: The ethyl group is introduced at the 5th position of the morpholine ring through an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide under high pressure and temperature.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis, along with their molecular properties:

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects

- Ethyl vs. Methyl (Morpholine Derivatives): The ethyl group in the target compound increases lipophilicity compared to the methyl analog (). This may enhance membrane permeability but reduce aqueous solubility.

- Ethyl vs. Phenyl (Morpholine Derivatives) : The phenyl-substituted morpholine () introduces aromaticity, which could enhance π-π stacking interactions in biological systems. However, the bulkier phenyl group may sterically hinder binding compared to the smaller ethyl substituent .

Ring System Variations

- Morpholine vs. Piperidine: The piperidine analog () replaces the oxygen atom in morpholine with a methylene group, altering electron distribution and conformational flexibility.

- Oxane vs. Morpholine: The oxane derivative () features a six-membered oxygen-containing ring but lacks the nitrogen atom present in morpholine.

Salt Forms and Solubility

All compared compounds are formulated as hydrochlorides to improve solubility. The carboxylic acid group in the target compound and its analogs (e.g., ) introduces pH-dependent ionization, which can modulate bioavailability and pharmacokinetics.

Biological Activity

Rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis, is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride is characterized by its morpholine structure, which contributes to its biological activity. The presence of the ethyl group at the 5-position and the carboxylic acid functionality are critical for its interaction with biological targets.

Research indicates that rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride acts primarily as a selective inhibitor of Factor XIIa , a serine protease involved in the intrinsic pathway of coagulation. By inhibiting Factor XIIa, this compound can modulate thrombotic processes and inflammation, making it a potential candidate for treating thromboembolic diseases.

Pharmacological Effects

- Antithrombotic Activity : Studies have shown that inhibitors of Factor XIIa can reduce thrombosis without significantly increasing the risk of bleeding. This is particularly relevant in patients undergoing procedures such as coronary artery bypass grafting and dialysis .

- Inflammation Modulation : By influencing the kallikrein-kinin system, this compound may also play a role in reducing inflammatory responses associated with various pathologies .

Data Tables

| Biological Activity | Mechanism | Therapeutic Potential |

|---|---|---|

| Factor XIIa Inhibition | Inhibition of intrinsic coagulation pathway | Thromboembolic disease treatment |

| Anti-inflammatory effects | Modulation of kinin system | Management of inflammatory disorders |

Case Studies

- Thromboembolic Disease Prevention : In a clinical setting, patients treated with Factor XIIa inhibitors showed a significant reduction in thrombotic events during surgical procedures. These findings suggest that rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride could be effective in preventing complications associated with thrombosis .

- Inflammation in Cardiovascular Disease : A study highlighted the role of this compound in reducing markers of inflammation in patients with cardiovascular diseases. The results indicated a decrease in bradykinin levels, which correlates with reduced inflammatory responses .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride. The compound exhibits favorable absorption characteristics and a half-life conducive to therapeutic use.

Key Research Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.